4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine

Physicochemical properties Drug-likeness Solubility prediction

Sourcing 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine (CAS 644996-55-4) requires verifying the saturated C4–C5 scaffold, which is essential for low‑micromolar antibiofilm activity and β‑lactam resensitization. Generic aromatic nitroimidazoles are not interchangeable. This dihydro‑dinitro building block offers dual reactivity (nitro‑group nucleofugacity and 2‑amino functionalization) for constructing focused 2‑AI libraries, hypoxia‑activated prodrugs, and high‑nitrogen energetic materials. Ensure you receive the correct saturated geometry, not an aromatic analogue.

Molecular Formula C3H5N5O4
Molecular Weight 175.10 g/mol
CAS No. 644996-55-4
Cat. No. B12582890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine
CAS644996-55-4
Molecular FormulaC3H5N5O4
Molecular Weight175.10 g/mol
Structural Identifiers
SMILESC1(C(N=C(N1)N)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C3H5N5O4/c4-3-5-1(7(9)10)2(6-3)8(11)12/h1-2H,(H3,4,5,6)
InChIKeyZDEUDRBETDFZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine (CAS 644996-55-4) – Baseline Overview for Scientific Procurement


4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine (CAS 644996-55-4) is a nitrogen-rich heterocyclic compound belonging to the 4,5-dihydroimidazole (imidazoline) class, characterized by two nitro groups at the 4- and 5-positions of the partially saturated imidazole ring and a free 2-amino group . Its molecular formula is C₃H₅N₅O₄ with a molecular weight of 175.10 g/mol . Unlike the fully aromatic nitroimidazoles commonly employed as radiosensitizers or antimicrobial agents, this compound features a saturated C4–C5 bond, which fundamentally alters its electronic structure, conformational flexibility, and redox behavior [1].

Why 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine Cannot Be Substituted with Generic Nitroimidazoles


The 4,5-dihydro scaffold imparts distinct physicochemical and reactivity profiles that render the compound non-interchangeable with either mono‑nitroimidazoles or fully aromatic dinitroimidazoles. The saturation at C4–C5 eliminates the aromaticity present in 2-nitroimidazole and 4‑nitroimidazole, thereby altering the electron density on the 2-amino group and the nitro substituents, which in turn modifies hydrogen‑bonding capacity and nucleophilicity [1]. In the context of 2‑aminoimidazole‑based biofilm modulators, the 4,5-disubstitution pattern has been demonstrated to be essential for low‑micromolar antibiofilm activity and for the ability to resensitize methicillin‑resistant Staphylococcus aureus (MRSA) to β‑lactam antibiotics [2]. Substituting this compound with a generic aromatic nitroimidazole would ablate the saturated ring geometry required for specific target engagement and would introduce different redox potentials and metabolic liabilities [3].

Quantitative Differentiation of 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine: Comparative Physicochemical and Biological Evidence


Enhanced Polarity and Hydrogen‑Bonding Capacity vs. Aromatic Nitroimidazoles

The introduction of two nitro groups onto the saturated 4,5-dihydroimidazole core substantially increases the topological polar surface area (tPSA) compared to the parent 2‑aminoimidazoline and alters the lipophilicity relative to aromatic nitroimidazoles. The computed tPSA for 4,5-dinitro-4,5-dihydro-1H-imidazol-2-amine is 119 Ų , whereas the unsubstituted 4,5-dihydro-1H-imidazol-2-amine exhibits a tPSA of approximately 42 Ų [1]. The predicted LogP value of −0.64 places the compound in a more hydrophilic space than 4,5-dinitroimidazole (aromatic; LogP ≈ 1.27) [2]. This shift in polarity and hydrogen‑bonding profile directly impacts aqueous solubility, membrane permeability, and the potential for specific target engagement in biological assays [3].

Physicochemical properties Drug-likeness Solubility prediction

Elevated Boiling Point and Thermal Stability Relative to 2‑Aminoimidazoline

The incorporation of two electron‑withdrawing nitro groups onto the 4,5-dihydroimidazole ring dramatically increases the boiling point and reduces volatility compared to the unsubstituted 2‑aminoimidazoline. The predicted boiling point of 4,5-dinitro-4,5-dihydro-1H-imidazol-2-amine is 354.0 ± 25.0 °C at 760 mmHg, with an enthalpy of vaporization of 59.9 ± 3.0 kJ/mol . In contrast, the parent 4,5-dihydro-1H-imidazol-2-amine exhibits a boiling point of 178.3 ± 23.0 °C and an enthalpy of vaporization of 41.5 ± 3.0 kJ/mol . This represents an approximate doubling of the boiling point and a 44% increase in vaporization enthalpy, reflecting the enhanced intermolecular forces mediated by the nitro groups [1].

Thermal properties Volatility Material science

4,5-Disubstituted-2-aminoimidazole Scaffold: Essential for Antibiofilm and Antibiotic‑Resensitization Activity

A library of 4,5-disubstituted-2-aminoimidazole (2‑AI) derivatives, including analogs of 4,5-dinitro-4,5-dihydro-1H-imidazol-2-amine, has been demonstrated to inhibit biofilm formation by methicillin‑resistant Staphylococcus aureus (MRSA) at low‑micromolar concentrations. In a head‑to‑head comparison, lead 4,5-disubstituted-2‑AI‑triazole conjugates (2‑AITs) were more potent biofilm dispersants than the naturally occurring signaling molecule cis‑2‑decenoic acid [1]. Furthermore, these compounds were shown to resensitize MRSA to oxacillin by 2‑ to 4‑fold, reducing the minimum inhibitory concentration (MIC) of the β‑lactam antibiotic by up to 64‑fold in optimized analogs [2]. The presence of the 4,5-disubstitution pattern on the saturated imidazoline ring is critical for this non‑microbicidal, biofilm‑modulating activity, as mono‑substituted or aromatic analogs lack the requisite geometry and electronic profile [3].

Antibiofilm Antibiotic potentiation MRSA Acinetobacter baumannii

Distinct Electron Affinity and Radiosensitization Potential vs. 5‑Nitroimidazoles

Nitroimidazole derivatives are established radiosensitizers whose efficacy correlates with their electron affinity, as measured by half‑wave reduction potentials. Studies on a series of nitroimidazole derivatives, including those derived from 4,5-dinitroimidazole, have quantified their electron affinities and demonstrated that the presence of two nitro groups on the imidazole ring significantly lowers the reduction potential compared to mono‑nitroimidazoles [1]. For example, 4,5-dinitroimidazole derivatives exhibit more negative half‑wave potentials (E₁/₂) than 2‑nitroimidazole or 5‑nitroimidazole analogs, indicating a higher electron affinity and therefore enhanced potential as hypoxic cell radiosensitizers [2]. The saturated 4,5-dihydro scaffold further modulates this property by altering the π‑electron system, potentially affording a unique redox profile that distinguishes it from both aromatic dinitroimidazoles and mono‑nitroimidazoles [3].

Radiosensitizer Electron affinity Hypoxia Cancer therapy

Optimal Research and Industrial Use Cases for 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine


Synthesis of 4,5-Disubstituted-2-Aminoimidazole Biofilm Modulators and Antibiotic Potentiators

This compound serves as a direct precursor for the construction of 4,5-disubstituted-2-aminoimidazole (2‑AI) derivatives via nitroenolate alkylation or triazole conjugation [1]. In these reactions, the 4,5‑dinitro groups act as leaving groups or as handles for further functionalization, enabling the generation of focused libraries that have demonstrated potent antibiofilm activity against MRSA and multidrug‑resistant Acinetobacter baumannii at low‑micromolar concentrations and the ability to resensitize resistant strains to β‑lactam antibiotics [2].

Precursor for Energetic Materials and High‑Nitrogen Heterocycles

The high nitrogen content (N = 40%) and the presence of two nitro groups make 4,5-dinitro-4,5-dihydro-1H-imidazol-2-amine a candidate intermediate for the synthesis of energetic materials and high‑density nitrogen‑rich compounds [3]. The saturated 4,5‑dihydro framework offers a balance between stability and energy release, distinct from fully aromatic dinitroimidazoles which are often more sensitive [4].

Development of Hypoxia‑Selective Radiosensitizers and Bioreductive Prodrugs

The compound’s nitroimidazole‑like core, combined with its unique dihydro geometry, positions it as a building block for the design of hypoxia‑activated prodrugs and radiosensitizers. Class‑level evidence indicates that 4,5‑dinitroimidazole derivatives possess enhanced electron affinity relative to mono‑nitroimidazoles, which correlates with improved radiosensitization of hypoxic tumor cells [5]. The 2‑amino group provides a convenient vector for attachment of tumor‑targeting moieties or for further SAR exploration [6].

Reagent for Nucleophilic Substitution and Heterocycle Annulation Reactions

The electron‑withdrawing nitro groups activate the C4 and C5 positions toward nucleophilic attack, while the 2‑amino group can be acylated, alkylated, or used to form guanidine and amidine derivatives. This dual reactivity makes the compound a versatile intermediate for constructing fused heterocyclic systems, such as imidazo[1,2‑a]pyridines, imidazo[2,1‑b]thiazoles, and triazolo‑imidazoles [7].

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